alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate
Brand Name: Vulcanchem
CAS No.: 94213-27-1
VCID: VC16989026
InChI: InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3
SMILES:
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate

CAS No.: 94213-27-1

Cat. No.: VC16989026

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate - 94213-27-1

Specification

CAS No. 94213-27-1
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name [cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate
Standard InChI InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3
Standard InChI Key JVQCKDMHSUNKRM-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, cyano(hydroxy)(3-phenoxyphenyl)methyl acetate, reflects its core structure: a benzyl acetate backbone modified with a hydroxyl (-OH) and cyano (-CN) group at the alpha-carbon position, alongside a 3-phenoxy substituent on the aromatic ring . Its molecular formula is C₁₆H₁₃NO₄, with a molecular weight of 283.279 g/mol . The presence of both polar (cyano, hydroxyl) and nonpolar (phenoxy, acetate) groups confers amphiphilic properties, influencing its solubility and reactivity.

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 451.9±45.0°C at standard atmospheric pressure . The high boiling point aligns with its relatively large molecular weight and polar functional groups, which enhance intermolecular interactions. The flash point of 227.1±28.7°C indicates moderate flammability, necessitating precautions during high-temperature handling .

Solubility and Partitioning

The compound’s logarithmic octanol-water partition coefficient (LogP) of 3.64 suggests moderate lipophilicity, favoring solubility in organic solvents over water . This property is consistent with its potential use in hydrophobic matrices, such as pesticide formulations. The vapor pressure of 0.0±1.2 mmHg at 25°C further underscores its low volatility, making it suitable for applications requiring prolonged environmental persistence .

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves the esterification of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl alcohol with acetic anhydride under acidic or basic catalysis. Alternatively, silyl ether protection strategies—common in complex ester syntheses—could be employed to stabilize the hydroxyl group during reaction steps . For example, trimethylsilyl (TMS) protecting groups, as seen in analogous compounds like alpha-(trimethylsilyloxy)phenylacetonitrile, prevent unwanted side reactions and improve yield .

Industrial Production

Current suppliers, such as Chemsrc, list the compound with purity grades ranging from 90% to 98%, packaged under inert conditions to prevent hydrolysis of the ester or cyanide groups . Scaling production would require stringent control of reaction parameters (e.g., temperature, pH) to minimize byproducts, given the compound’s multifunctional design.

Functional Applications

Agrochemical Intermediates

The structural similarity to pyrethroid insecticides, such as tralomethrin, implies potential use as a synthetic intermediate in pesticide production . Pyrethroids are valued for their neurotoxic effects on insects, and the alpha-cyano group enhances photostability—a feature critical for field efficacy . While direct evidence of this compound’s bioactivity is lacking, its molecular framework aligns with established agrochemical design principles.

Specialty Chemical Uses

In pharmaceutical contexts, the compound’s ester and hydroxyl groups could serve as handles for further derivatization. For instance, the acetate moiety might undergo hydrolysis to generate carboxylic acid derivatives, while the cyano group could participate in nucleophilic additions or cyclization reactions.

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